Molybdenumhexacarbonyl

Übersicht

Beschreibung

Synthesis Analysis

Molybdenum hexacarbonyl can be synthesized from molybdenum using carbon monoxide. The microwave-assisted synthesis of Mo(CO)6 and its derivatives has been demonstrated as an effective method, enabling rapid and efficient preparation of this complex. For instance, the synthesis of molybdenum and tungsten tetracarbonyl complexes with a pyrazolylpyridine ligand was achieved directly from Mo(CO)6 using microwave-assisted heating, proving the versatility of this approach in synthesizing metal carbonyl complexes (Coelho et al., 2006).

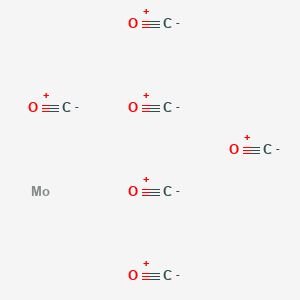

Molecular Structure Analysis

The molecular structure of Mo(CO)6 is characterized by its octahedral geometry, with the molybdenum atom centrally coordinated by six carbonyl groups. This arrangement is crucial for its reactivity and ability to undergo various transformations. The crystal structure of a molybdenum tetracarbonyl complex, derived from Mo(CO)6, illustrated the complex's monomeric form and highly distorted octahedral geometry, which plays a significant role in its chemical behavior (Coelho et al., 2006).

Chemical Reactions and Properties

Mo(CO)6 serves as an efficient catalyst and a source of CO in various chemical reactions, including aminocarbonylation and hydrosilylation. It acts as a convenient and reliable solid source of CO for the synthesis of aromatic amides and for the chemoselective reduction of amides in α,β-unsaturated compounds (Wannberg & Larhed, 2003). Moreover, it has been used as a catalyst for the epoxidation of alkenes, demonstrating its versatility in organic synthesis (Tangestaninejad et al., 2011).

Wissenschaftliche Forschungsanwendungen

Molybdenum hexacarbonyl is a popular reagent in academic research . It’s noteworthy as a volatile, air-stable derivative of a metal in its zero oxidation state . Here are a few applications:

-

Inorganic and Organometallic Research

- Molybdenum hexacarbonyl is used in inorganic and organometallic research . One or more CO ligands can be displaced by other ligands .

- It’s generally prepared by “reductive carbonylation”, which involves reduction of a metal halide under an atmosphere of carbon monoxide .

- The results of this research have led to the development of catalysts in organic synthesis, for example, alkyne metathesis and the Pauson–Khand reaction .

-

Microwave-Mediated Chemistry

- Molybdenum hexacarbonyl has been used as a stoichiometric reducing agent in the reduction of nitroarenes .

- This method has been employed in the synthesis of a range of anilines . Many of these reactions exhibit high levels of chemoselectivity, tolerating unsaturation, steric hindrance, and halide substituents .

-

Source of Mo Atoms

-

Catalysts, Lubricants, and Refractory Ceramics

-

Hybrid Inorganic-Organic Materials

-

Medicinal Role and Antimicrobial Activity

-

Synthesis of Organometallic Compounds

- Molybdenum hexacarbonyl is a popular reagent in organometallic synthesis because one or more CO ligands can be displaced by other donor ligands . For example, Molybdenum hexacarbonyl reacts with 2,2’-bipyridine to afford Mo(CO)4(bipy) . UV-photolysis of a THF solution of Molybdenum hexacarbonyl gives Mo(CO)5(THF) .

-

Production of Metallic Molybdenum

- The basic properties of molybdenum and subsequently the methods of producing metallic molybdenum are described . Selected classes of important inorganic compounds (molybdenum halides, molybdenum oxides, iso- and hetero-polyoxomolybdates) as well as molybdenum hexacarbonyl and hybrid inorganic–organic materials are presented .

-

Antimicrobial Activity

-

Refractory Ceramics

Safety And Hazards

Eigenschaften

IUPAC Name |

carbon monoxide;molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CO.Mo/c6*1-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKBZNSIJQWHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6MoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Molybdenum hexacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

9.75 [mmHg] | |

| Record name | Molybdenum hexacarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Molybdenumhexacarbonyl | |

CAS RN |

13939-06-5 | |

| Record name | Molybdenum hexacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13939-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacarbonylmolybdenum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)